Trichloro-acetic acid N'-[1-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl) phenyl]-meth-(E)-ylidene]-N-methyl-hydrazide
Overview
Description
Trichloro-acetic acid N'-[1-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl) phenyl]-meth-(E)-ylidene]-N-methyl-hydrazide is a useful research compound. Its molecular formula is C18H16Cl3F3N4O and its molecular weight is 467.7 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. It’s important to note that the identification of a compound’s primary targets is a complex process that involves extensive biochemical and molecular biology research .
Mode of Action
The compound’s interaction with its targets and the resulting changes would depend on the specific biochemical properties of the compound and the nature of its targets .
Biochemical Pathways
The compound could potentially affect multiple pathways, depending on its targets and mode of action .
Pharmacokinetics
These properties would have a significant impact on the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
These effects would depend on the compound’s targets, mode of action, and the specific cellular context in which it is active .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .
Biological Activity
Trichloro-acetic acid N'-[1-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl) phenyl]-meth-(E)-ylidene]-N-methyl-hydrazide (CAS No: 1311284-05-5) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article explores its biological activity, focusing on its mechanisms, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 467.7 g/mol. It features a complex structure that includes a trichloroacetic acid moiety and a hydrazide functional group, which are critical for its biological activity.
Property | Value |
---|---|
IUPAC Name | 2,2,2-trichloro-N-[(E)-[4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]methylideneamino]-N-methylacetamide |
Molecular Formula | C18H16Cl3F3N4O |
Molecular Weight | 467.7 g/mol |
Purity | ≥ 95% |
The compound's biological activity is primarily attributed to its ability to inhibit key enzymes involved in tumorigenesis. Notably, it has been studied for its inhibitory effects on Aurora B kinase, a protein crucial for cell division and proliferation. Inhibition of this kinase can lead to apoptosis in cancer cells, making it a promising target for anticancer therapies .
Anticancer Activity
Recent studies have demonstrated the efficacy of this compound against various cancer cell lines, particularly hepatocellular carcinoma (HCC). The following table summarizes findings from in vitro studies:
Case Studies
- Aurora B Kinase Inhibition : A study investigated the potential of this compound as an Aurora B kinase inhibitor. The results indicated significant inhibition of kinase activity, leading to decreased proliferation of HepG2 cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .
- In Silico Docking Studies : Computational studies have suggested that the compound binds effectively to the active site of Aurora B kinase, supporting its potential as an anticancer agent. These findings were corroborated by experimental data demonstrating its potency against HCC cell lines .
- Safety and Toxicity : Toxicological assessments revealed that at therapeutic concentrations, the compound exhibited minimal toxicity toward normal cell lines while maintaining high efficacy against cancerous cells. This selectivity is crucial for developing safe therapeutic agents .
Properties
IUPAC Name |
2,2,2-trichloro-N-[(E)-[4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]methylideneamino]-N-methylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl3F3N4O/c1-27(2)15-9-13(18(22,23)24)8-14(26-15)12-6-4-11(5-7-12)10-25-28(3)16(29)17(19,20)21/h4-10H,1-3H3/b25-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQBNDYMDMVYES-KIBLKLHPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)C=NN(C)C(=O)C(Cl)(Cl)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)/C=N/N(C)C(=O)C(Cl)(Cl)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl3F3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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